![molecular formula C16H25N3O2 B5346845 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5346845.png)
8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
The compound 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has shown potential applications in various areas of scientific research. It has been studied for its antifungal, antibacterial, and antitumor activities. Additionally, it has been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, studies have suggested that it may work by inhibiting the growth of microorganisms, inducing cell death in tumor cells, and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. Additionally, it has been shown to induce apoptosis in tumor cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a valuable compound for studying various diseases and their treatments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One potential direction is to study its potential use in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research could be done to understand the exact mechanism of action of this compound and to identify any potential side effects or toxicity. Finally, future studies could focus on developing more efficient synthesis methods for this compound to make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various areas of scientific research. Its antifungal, antibacterial, antitumor, and anti-inflammatory properties make it a valuable compound for studying various diseases and their treatments. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction between 2-(1-isopropyl-1H-imidazol-2-yl) ethanol and 1,7-dichloro-4-oxaspiro[4.5]decane in the presence of sodium hydride. This reaction leads to the formation of the desired compound with a yield of 55-60%.
Eigenschaften
IUPAC Name |
9-[(1-propan-2-ylimidazol-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-13(2)19-10-8-17-14(19)12-18-9-7-16(5-3-11-21-16)6-4-15(18)20/h8,10,13H,3-7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMJXVWUXMIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN2CCC3(CCCO3)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

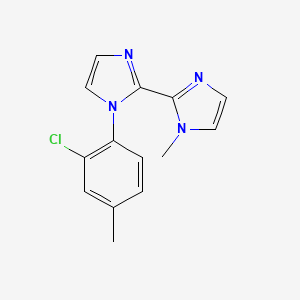
![2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5346774.png)
![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)
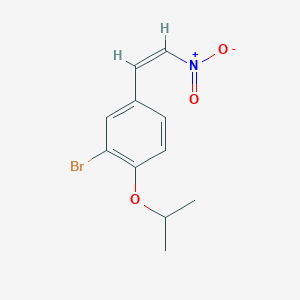
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5346798.png)
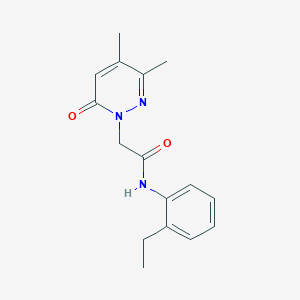
![7-(3-chlorophenyl)-4-[(diethylamino)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5346812.png)
![1'-(cyclopropylcarbonyl)-N-[2-(3-methylphenyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346819.png)
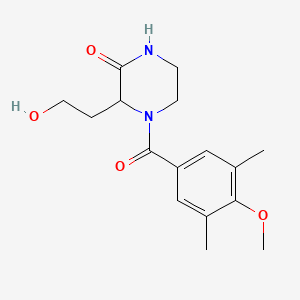
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346834.png)
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)

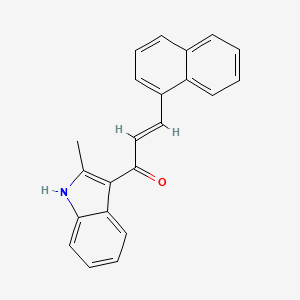
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)